molecular formula C7H6N2O2S B12919335 5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl- CAS No. 112498-51-8

5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl-

Cat. No.: B12919335
CAS No.: 112498-51-8
M. Wt: 182.20 g/mol
InChI Key: KCVUKTJXRCSALM-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Patterns

The molecular architecture of 5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl- is defined by a bicyclic system comprising a thiazole ring fused to a pyrimidine-dione moiety. X-ray crystallographic studies of analogous compounds demonstrate that the thiazole ring adopts near-planarity, with a root-mean-square deviation (RMSD) of 0.0034 Å from ideal planarity. The pyrimidine ring exhibits slight puckering, adopting a sofa-like conformation where the ring-junction nitrogen atom is displaced by 0.2358 Å from the mean plane.

Critical bond lengths include the N1–C3 bond in the thiazole ring, which measures 1.403 Å—intermediate between typical C–N single (1.47 Å) and C=N double (1.27 Å) bonds. This partial double-bond character arises from resonance delocalization across the thiazole ring, stabilizing the conjugated π-system. The exocyclic carbonyl groups at positions 3 and 5 display bond lengths of 1.214 Å and 1.207 Å, respectively, consistent with localized double bonds.

Substituent effects are pronounced at the 7-methyl group, which induces steric hindrance, forcing the pyrimidine ring into a distorted boat conformation. Dihedral angles between the thiazole and pyrimidine rings range from 83.88° to 88.99°, depending on crystalline packing forces. Intramolecular interactions, such as C–H···O hydrogen bonds (H···A distance: 2.47 Å) and carbonyl-π stacking (centroid distance: 3.5744 Å), further stabilize the molecular geometry.

Table 1: Selected Bond Lengths and Angles

Parameter Value (Å/°) Source
N1–C3 (thiazole) 1.403
C=O (position 3) 1.214
C=O (position 5) 1.207
Thiazole-pyrimidine dihedral 83.88–88.99

Properties

CAS No.

112498-51-8

Molecular Formula

C7H6N2O2S

Molecular Weight

182.20 g/mol

IUPAC Name

7-methyl-[1,3]thiazolo[3,2-c]pyrimidine-3,5-dione

InChI

InChI=1S/C7H6N2O2S/c1-4-2-6-9(7(11)8-4)5(10)3-12-6/h2H,3H2,1H3

InChI Key

KCVUKTJXRCSALM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)N2C(=O)CSC2=C1

Origin of Product

United States

Preparation Methods

Biginelli Reaction-Based Synthesis

This classical method involves the condensation of thiourea with β-diketones or ketoesters under acidic catalysis to form the thiazolopyrimidine core. The methyl group at the 7-position is introduced via methyl-substituted diketones or methylation steps post-cyclization.

  • Reaction conditions: Acidic medium, moderate heating.
  • Mechanism: Initial condensation forms an intermediate that undergoes cyclization to yield the fused heterocycle.
  • Yields: Moderate to good, depending on substrate purity and reaction time.

This method is widely cited for its simplicity and versatility in producing various thiazolopyrimidine derivatives.

Cyclization of 2-Amino-2-thiazoline with Acetylenic Esters

A more specific approach involves reacting 2-amino-2-thiazoline with ethyl propiolate or diethyl acetylenedicarboxylate to form 2,3-dihydrothiazolo[3,2-a]pyrimidin-7-ones, which can be further converted to the target compound.

  • Key steps:
    • Reaction of 2-amino-2-thiazoline with acetylenic esters in methanol under reflux.
    • Isolation of 5-substituted dihydrothiazolopyrimidinones.
    • Catalytic hydrogenolysis over palladium-carbon to introduce the 7-methyl group.
  • Yields: Typically moderate to high (up to 62% for hydroxymethyl derivatives).
  • Advantages: Allows selective substitution and functional group manipulation.

This method was detailed in a 1987 study by Kinoshita et al., demonstrating the preparation of 7-methyl derivatives via catalytic hydrogenolysis of bromomethyl precursors.

One-Pot Synthesis via Hydrazino Intermediates

Recent studies have developed one-pot syntheses starting from hydrazino-substituted precursors leading to 3-amino-2-hydroxy-7-methyl-thiazolo[3,2-a]pyrimidin-5-one derivatives, which are closely related to the target compound.

  • Procedure:
    • Condensation of hydrazino compounds with diketones or pyrazolyl derivatives.
    • Hydrolysis and elimination steps to form the fused pyrimidine ring.
  • Yields: Good yields (~65%) with high purity.
  • Spectral confirmation: NMR and elemental analysis confirm structure and tautomerism.

This method emphasizes green chemistry principles by minimizing steps and solvents.

Ethyl Chloroacetate-Mediated Synthesis

A mild and efficient method involves heating dihydropyrimidines with ethyl chloroacetate at elevated temperatures (110–115 °C), followed by neutralization with ammonia to yield thiazolopyrimidin-3(2H)-ones.

  • Reaction conditions: Heating for 30 minutes, followed by pH adjustment.
  • Purification: Filtration, washing, and recrystallization.
  • Advantages: Simple, scalable, and produces pure compounds suitable for further derivatization.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reaction Conditions Yield Range Advantages References
Biginelli Condensation Thiourea + β-diketones Acidic medium, moderate heat Moderate to good Simple, versatile
Cyclization with Acetylenic Esters 2-Amino-2-thiazoline + ethyl propiolate Reflux in MeOH, catalytic hydrogenolysis Moderate to high (up to 62%) Selective substitution, functional group control
One-Pot Hydrazino Route Hydrazino intermediates + diketones Reflux in ethanol, hydrolysis Good (~65%) Green, efficient, fewer steps
Ethyl Chloroacetate Heating Dihydropyrimidines + ethyl chloroacetate 110–115 °C, 30 min, ammonia neutralization Good Mild, scalable, pure products

Research Findings and Notes

  • The methyl substitution at the 7-position enhances the chemical reactivity and biological activity of the compound, making selective methylation or use of methylated precursors critical in synthesis.
  • Tautomerism between keto and enol forms in intermediates affects reaction pathways and product stability, as confirmed by NMR studies.
  • Catalytic hydrogenolysis over palladium-carbon is a key step for converting bromomethyl intermediates to methyl-substituted thiazolopyrimidines, demonstrating the importance of catalytic methods in fine-tuning substitution patterns.
  • Green chemistry approaches, including one-pot syntheses and solvent minimization, are increasingly favored for sustainable production of these heterocycles.

Chemical Reactions Analysis

Types of Reactions

5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phenacyl halides for alkylation, concentrated sulfuric acid for cyclization, and various oxidizing and reducing agents for functional group transformations .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amide derivatives, and amino derivatives, each exhibiting unique biological activities .

Scientific Research Applications

Synthesis of 5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl-

The synthesis of this compound typically involves multi-step reactions that include cyclization processes. A notable method is the one-pot synthesis that has been developed for thiazolo[3,2-a]pyrimidine derivatives. This approach allows for the efficient formation of the desired compound while minimizing the number of purification steps required . The structural characterization is commonly performed using techniques such as NMR and mass spectrometry to confirm the molecular structure and purity of the synthesized compounds.

Pharmacological Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Antiviral Activity : Research indicates that derivatives of thiazolo[3,2-c]pyrimidine have shown efficacy against viral infections, including anti-HIV properties. The mechanism often involves inhibition of viral replication pathways .
  • Antibacterial Properties : Several studies have reported the antibacterial effects of thiazolo[3,2-c]pyrimidine derivatives. These compounds demonstrate activity against a spectrum of bacterial strains by disrupting bacterial cell wall synthesis or interfering with protein synthesis .
  • Anticancer Effects : The compound has been investigated for its anticancer potential. It has been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
  • Anti-inflammatory and Antimalarial Activities : Additionally, thiazolo[3,2-c]pyrimidine derivatives have been noted for their anti-inflammatory effects and potential use in treating malaria. These activities are attributed to their ability to inhibit inflammatory mediators and disrupt the life cycle of malaria parasites .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralEffective against HIV; inhibits viral replication ,
AntibacterialActive against various bacterial strains; disrupts cell wall synthesis ,
AnticancerInduces apoptosis; modulates cell cycle ,
Anti-inflammatoryReduces inflammation by inhibiting mediators ,
AntimalarialDisrupts malaria parasite lifecycle ,

Mechanism of Action

The mechanism of action of 5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl- involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as acetylcholine esterase and CDC25B phosphatase, which play crucial roles in cellular processes. Additionally, the compound can act as an antagonist to glutamate and 5-HT2a receptors, influencing neurotransmission and other physiological functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives, such as:

Uniqueness

What sets 5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl- apart from its analogs is its unique substitution pattern, which imparts distinct biological activities. The presence of the 7-methyl group, for instance, can enhance its pharmacological properties compared to other derivatives .

Biological Activity

5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl- is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound has the molecular formula C7H6N2O2SC_7H_6N_2O_2S and features a thiazole ring fused with a pyrimidine structure. The synthesis of 5H-thiazolo[3,2-c]pyrimidine derivatives often involves multi-step reactions starting from simpler thiazole or pyrimidine precursors. For instance, one synthetic route involves the cyclization of 3,4-dihydropyrimidinethione precursors under acidic conditions to yield various thiazolo[3,2-a]pyrimidine derivatives .

Anticancer Activity

One of the most significant areas of research surrounding this compound is its anticancer activity . Various studies have demonstrated that derivatives of thiazolo[3,2-c]pyrimidines exhibit potent cytotoxic effects against multiple cancer cell lines. For example:

  • In vitro studies have shown that certain derivatives can inhibit cell proliferation in A549 lung cancer cells with IC50 values in the micromolar range .
  • Molecular docking studies suggest that these compounds can effectively bind to topoisomerase II, an enzyme crucial for DNA replication and repair, indicating a potential mechanism for their anticancer effects .

Acetylcholinesterase Inhibition

Another promising biological activity is the inhibition of acetylcholinesterase (AChE) . A study reported that thiazolo[3,2-a]pyrimidine derivatives demonstrated over 70% inhibition at concentrations as low as 10 µM. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Antimicrobial Properties

The compound also exhibits significant antimicrobial activity against various pathogens:

  • Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • The presence of specific substituents on the thiazolo-pyrimidine structure appears to enhance antibacterial efficacy .

Case Studies

  • Case Study on Anticancer Activity :
    • A series of synthesized thiazolo[3,2-c]pyrimidines were evaluated for their anticancer properties against different cell lines. The most active compounds showed remarkable selectivity and potency comparable to established chemotherapeutics like Doxorubicin .
  • Case Study on Neuroprotection :
    • In a study examining neuroprotective effects, certain thiazolo derivatives were found to improve cognitive function in animal models through AChE inhibition, suggesting a dual role in both neuroprotection and cognitive enhancement .

Summary Table of Biological Activities

Activity TypeTarget/PathwayIC50/EffectivenessReferences
AnticancerTopoisomerase IIMicromolar range
AcetylcholinesteraseAChE>70% inhibition at 10 µM
AntimicrobialE. coli, S. aureusSignificant inhibition

Q & A

Q. What are the optimal synthetic routes for 7-methyl-5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, and how can reaction conditions be standardized for reproducibility?

Methodological Answer: The synthesis typically involves cyclocondensation reactions, such as refluxing intermediates like benzylideneacetone with thiazol-2-one derivatives in glacial acetic acid. Key parameters include reaction time (3–6 hours), solvent choice (acetic acid for protonation), and stoichiometric ratios (1:1 molar ratio of reactants). Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) ensures high yields (up to 82%). Characterization relies on NMR (e.g., δ 2.48 ppm for methyl groups in 1H^1H-NMR), IR (e.g., 1629 cm1^{-1} for carbonyl stretching), and GC-MS for molecular ion validation .

Q. How should researchers validate the structural integrity of 7-methyl-thiazolopyrimidine derivatives?

Methodological Answer: Multi-spectral analysis is critical:

  • 1H^1H-NMR : Identify methyl groups (singlet at δ 2.48 ppm) and aromatic protons (doublets at δ 6.57–7.23 ppm).
  • IR : Confirm carbonyl (1629 cm1^{-1}) and amine (3441 cm1^{-1}) functionalities.
  • GC-MS : Monitor molecular ion peaks (e.g., m/z 436 for ethyl ester derivatives).
    Cross-referencing spectral data with computational simulations (e.g., DFT-based IR predictions) enhances accuracy .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer: Begin with in vitro assays:

  • Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition : Kinase or protease inhibition assays (IC50_{50} measurements).
    Standardize protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) .

Advanced Research Questions

Q. How can computational tools optimize the synthesis and functionalization of 7-methyl-thiazolopyrimidine derivatives?

Methodological Answer: Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Software like Gaussian or ORCA predicts regioselectivity in cyclization steps. For functionalization, molecular docking (AutoDock Vina) identifies substituents enhancing target binding (e.g., tyrosine kinase inhibition). Combine with cheminformatics (RDKit) to generate SAR libraries .

Table 1 : Key Computational Parameters for Reaction Optimization

ParameterExample ValuePurpose
Basis SetB3LYP/6-31G(d)Electron correlation for intermediates
Solvent ModelCOSMO-RS (acetic acid)Solvent effects on reaction yield
Docking Score≤ -8.0 kcal/molPrioritize high-affinity ligands

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Data Normalization : Control for assay conditions (e.g., pH, serum concentration).
  • Meta-Analysis : Use tools like RevMan to aggregate IC50_{50} values and assess heterogeneity.
  • Mechanistic Studies : Conduct SPR (surface plasmon resonance) to validate binding kinetics or RNA-seq to identify off-target pathways. For example, discrepancies in cytotoxicity may arise from cell-line-specific uptake efficiency .

Q. What advanced experimental designs improve yield and selectivity in scaled-up synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Apply factorial designs (e.g., 2k^k factorial) to optimize temperature, catalyst loading, and solvent polarity.
  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (prevents byproduct formation).
  • In-line Analytics : Use PAT (Process Analytical Technology) like FTIR probes for real-time monitoring .

Table 2 : Critical Factors in DoE for Synthesis Optimization

FactorRange TestedImpact on Yield (%)
Temperature80–120°C±15% (max at 110°C)
Catalyst (mol%)5–15%+22% at 10%
Reaction Time2–6 hoursPlateau after 4h

Q. How can interdisciplinary approaches enhance the study of this compound’s mechanism of action?

Methodological Answer:

  • Chemical Biology : Use click chemistry (e.g., alkyne-azide cycloaddition) to attach fluorescent probes for cellular tracking.
  • Omics Integration : Combine proteomics (LC-MS/MS) to identify target proteins and metabolomics (NMR) to map pathway perturbations.
  • Machine Learning : Train models on PubChem data to predict untested biological activities (e.g., neuroprotective effects) .

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